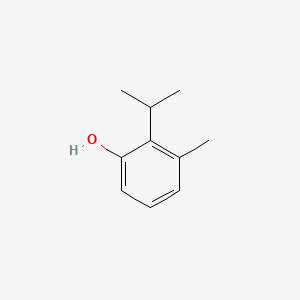

3-methyl-2-propan-2-ylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-2-propan-2-ylphenol, also known as 3-isopropylphenol, is an organic compound with the molecular formula C9H12O. It is a derivative of phenol where the hydrogen atom at the meta position is replaced by an isopropyl group. This compound is known for its distinct aromatic properties and is used in various industrial and scientific applications .

準備方法

Synthetic Routes and Reaction Conditions

3-methyl-2-propan-2-ylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of Friedel-Crafts alkylation. This method employs a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation of phenol with isopropyl chloride. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

化学反応の分析

Types of Reactions

3-methyl-2-propan-2-ylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated phenolic compounds.

科学的研究の応用

Pharmaceutical Applications

Thymol exhibits significant antimicrobial properties, making it valuable in the pharmaceutical industry. It is utilized in:

- Antiseptics and Disinfectants : Thymol is an active ingredient in mouthwashes and toothpaste due to its ability to reduce plaque and gingivitis. Studies have shown that it is more effective when combined with chlorhexidine .

- Medicinal Uses : Historically, thymol was used to treat hookworm infections in the early 20th century. Its efficacy against various pathogens has led to its inclusion in formulations aimed at treating respiratory infections and as a preservative in certain medications .

- Veterinary Medicine : Thymol is also used in veterinary applications, particularly for controlling parasites in livestock and pets.

Agricultural Applications

Thymol's natural origin and effectiveness make it an attractive option for agricultural use:

- Pesticides and Fungicides : Thymol serves as a rapidly degrading pesticide, effectively controlling pests and fungal growth without leaving harmful residues. Its use in organic farming is particularly notable due to its environmentally friendly profile .

- Bee Health : In apiculture, thymol is employed to control varroa mites, which are detrimental to honeybee populations. Its application helps maintain healthy colonies without the adverse effects associated with synthetic chemicals .

Consumer Products

Thymol's versatility extends to various consumer products:

- Personal Care Products : Beyond dental hygiene products, thymol is incorporated into soaps and skin care items for its antimicrobial properties .

- Household Cleaners : Its effectiveness as a disinfectant makes thymol a common ingredient in household cleaning products, where it helps eliminate bacteria and fungi .

Food Industry Applications

Thymol's flavoring properties are utilized in the food industry:

- Flavoring Agent : It is used as a natural flavoring agent in various food products due to its pleasant aroma and taste profile.

- Preservative : Thymol acts as a natural preservative, extending the shelf life of food products by inhibiting microbial growth .

Data Table: Summary of Applications of Thymol

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antiseptics, medicinal treatments | Antimicrobial properties |

| Agriculture | Pesticides, fungicides, bee health | Environmentally friendly, effective pest control |

| Consumer Products | Personal care items, household cleaners | Antimicrobial effects |

| Food Industry | Flavoring agent, natural preservative | Enhances flavor, extends shelf life |

Case Study 1: Efficacy of Thymol in Dental Hygiene

A study published in the Journal of Dentistry evaluated the effectiveness of thymol-containing mouthwash compared to standard chlorhexidine solutions. The results indicated that while both were effective at reducing plaque levels, the combination of thymol and chlorhexidine provided superior results in terms of gingivitis reduction over a six-month period .

Case Study 2: Thymol as a Natural Pesticide

Research conducted on organic farms demonstrated that thymol-based pesticides significantly reduced pest populations while promoting beneficial insect activity. The study highlighted thymol’s role in sustainable agriculture practices by minimizing chemical residues .

作用機序

The mechanism of action of 3-methyl-2-propan-2-ylphenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The isopropyl group enhances the compound’s hydrophobic interactions, allowing it to penetrate lipid membranes and exert its effects .

類似化合物との比較

Similar Compounds

Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

Thymol: A phenolic compound with a similar structure but with a methyl group at the ortho position.

Carvacrol: Another phenolic compound with a similar structure but with a methyl group at the para position.

Uniqueness

3-methyl-2-propan-2-ylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group at the meta position enhances its hydrophobicity and affects its reactivity compared to other phenolic compounds .

特性

CAS番号 |

1321-81-9 |

|---|---|

分子式 |

C10H14O |

分子量 |

150.22 g/mol |

IUPAC名 |

3-methyl-2-propan-2-ylphenol |

InChI |

InChI=1S/C10H14O/c1-7(2)10-8(3)5-4-6-9(10)11/h4-7,11H,1-3H3 |

InChIキー |

AZXBHGKSTNMAMK-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)O)C(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。